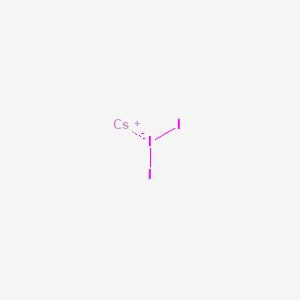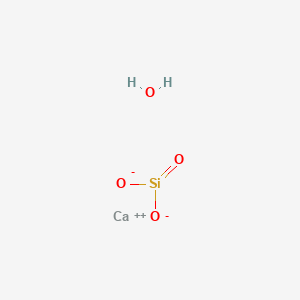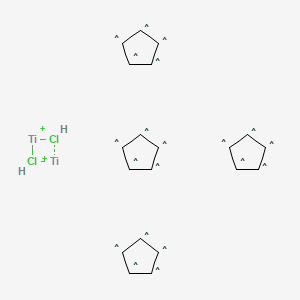
Cesium triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium triiodide is an inorganic compound with the chemical formula CsI3 . It is known for its unique photovoltaic properties .
Synthesis Analysis
Cesium triiodide can be prepared by slow volatilization and crystallization of cesium iodide and iodine in aqueous ethanol solution . A mechanochemical reaction between a layered cesium titanate and bismuth (or antimony) triiodide under ambient conditions has also been reported .Molecular Structure Analysis
The molecular structure of aqueous triiodide has been investigated using X-ray photoelectron spectroscopy . The ground state of the solute adopts a near-linear average geometry in aqueous solutions .Chemical Reactions Analysis
Cesium triiodide can form precipitates with diazobenzene . It undergoes a phase transition from Pnma to P-3c1 under high pressure, and its structure changes from layered to 3D .Physical And Chemical Properties Analysis
Cesium triiodide has a molar mass of 513.618 86 g·mol −1 and appears purple . It decomposes at a melting point of 77 °C .Wissenschaftliche Forschungsanwendungen
Photovoltaic Properties
Cesium triiodide, particularly in the form of cesium lead triiodide (CsPbI3), has gained significant attention due to its unique photovoltaic properties . These properties make it an attractive material for use in solar cells and other devices that convert light into electricity .
Low Processing Temperatures
Another advantage of cesium triiodide is its low processing temperatures . This makes it easier and more cost-effective to work with, especially in large-scale industrial applications .
Phase Transformation Modeling
Cesium triiodide is also used in modeling the phase transformation of perovskite materials . This is important for optimizing the optoelectronic properties of these materials .
Stability Enhancement
Research has shown that the stability of cesium lead triiodide perovskite quantum dots can be significantly enhanced with certain treatments . This is crucial for the longevity and reliability of devices that use these materials .
Use in Medicine
Iodide compounds, including cesium triiodide, are used in internal medicine . While the specific applications can vary, they often involve diagnostic procedures or treatments for thyroid conditions .
Atomic and Electronic Structure Analysis
Cesium triiodide is used in the study of atomic and electronic structures . This research can provide valuable insights into the properties of various materials and contribute to the development of new technologies .
Wirkmechanismus
Target of Action
Cesium triiodide (CsI3) is an inorganic compound It’s known that csi3 can form precipitates with diazobenzene , indicating potential interactions with organic compounds.
Biochemical Pathways
Iodine, one of the components of csi3, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Result of Action
In the context of materials science, csi3 has been studied for its unique photovoltaic properties . It’s also known to undergo phase transformations under certain conditions , which could potentially influence its interactions at the molecular level.
Action Environment
The action of CsI3 can be influenced by environmental factors. For instance, its phase transition is pressure-dependent . In the context of solar cells, the crystallization process of CsI3 can be controlled to minimize the influence of moisture or oxygen, enhancing its efficiency even when fabricated in ambient air atmosphere .
Safety and Hazards
Cesium triiodide is classified as a skin irritant, eye irritant, respiratory sensitizer, and skin sensitizer . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
cesium;triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.I3/c;1-3-2/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDVEXXHXQVSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[I-]I.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsI3 |
Source


|
| Record name | caesium triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6189 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12297-72-2 |
Source


|
| Record name | Cesium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of Cesium triiodide?
A1: Cesium triiodide (CsI3) is an inorganic compound with a molecular weight of 512.61 g/mol. While its spectroscopic data can vary based on its polymorphic form, X-ray diffraction studies have been crucial in understanding its structural evolution under different conditions. []
Q2: What are the potential applications of Cesium triiodide in perovskite materials?
A3: Cesium triiodide plays a crucial role in enhancing the performance and stability of perovskite materials for solar cell applications. For example, incorporating Cesium triiodide quantum dots (QDs) into methylammonium lead iodide (MAPbI3) films has demonstrated promising results. [, ]
Q3: How does the incorporation of Cesium triiodide quantum dots impact perovskite film properties?
A4: Studies reveal that incorporating Cesium triiodide quantum dots into MAPbI3 films enhances light-harvesting ability, particularly after oxygen plasma treatment at specific power levels. [, ] Furthermore, using Cesium triiodide quantum dots as an anti-solvent during film preparation can passivate the surface, boosting ultraviolet light absorption and hindering the formation of undesirable lead iodide (PbI2) phases. []
Q4: What is the role of plasma treatment in conjunction with Cesium triiodide in perovskite films?
A4: Plasma treatment, using either oxygen or argon, plays a significant role in optimizing perovskite films doped with Cesium triiodide:
Q5: Are there alternative uses for Cesium triiodide beyond perovskite materials?
A6: Yes, Cesium triiodide finds applications in other areas as well. For instance, it serves as a reagent in organic synthesis, facilitating the halodeboronation of organotrifluoroborates to form aryl bromides. [] This reaction provides a valuable synthetic route for accessing these important organic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







